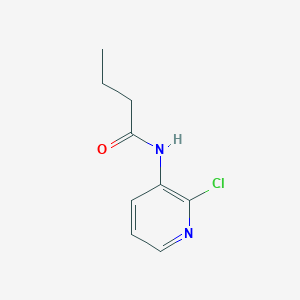

N-(2-chloropyridin-3-yl)butanamide

Description

Chemical Name: N-(2-chloro-3-pyridinyl)butanamide

CAS Number: 546070-44-4

Molecular Formula: C₉H₁₁ClN₂O

Molecular Weight: 198.65 g/mol

Structure: Comprises a pyridine ring substituted with a chlorine atom at the 2-position and a butanamide group (-CO-NH-) at the 3-position (Figure 1).

Its amide functionality and aromatic chlorination suggest reactivity in nucleophilic substitution and hydrogen bonding, making it a candidate for drug design or polymer synthesis .

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

N-(2-chloropyridin-3-yl)butanamide |

InChI |

InChI=1S/C9H11ClN2O/c1-2-4-8(13)12-7-5-3-6-11-9(7)10/h3,5-6H,2,4H2,1H3,(H,12,13) |

InChI Key |

UYVCKWSCSBBXER-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(N=CC=C1)Cl |

Canonical SMILES |

CCCC(=O)NC1=C(N=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Bromopyridin-3-yl)pivalamide

Source : Catalog of Pyridine Compounds (2017)

Key Differences :

- Halogen Substitution : Bromine replaces chlorine at the pyridine 2-position.

- Amide Group : Pivalamide (-CO-NH-C(CH₃)₃) instead of butanamide.

- Molecular Weight : Higher (estimated ~280–300 g/mol due to bromine and tert-butyl group).

Implications : - Bromine’s larger atomic radius may enhance steric hindrance, reducing reactivity in substitution reactions compared to the chlorine analog.

N-(2-Chloropyridin-3-yl)-N-methyl-2-[N'-(4-nitrobenzoyl)-aminolacetamide (Compound 9d)

Source : Synthesis of Tetracyclic Arylpyridodiazepines

Key Differences :

- Substituents : Additional methyl group on the amide nitrogen and a nitrobenzoyl-acetamide side chain.

- Molecular Complexity: Expanded structure with nitro and cyano groups. Implications:

- The nitro group enhances electrophilicity, favoring interactions with biological targets (e.g., anti-HIV-1 activity reported in the study).

- Increased steric bulk may limit metabolic clearance, prolonging pharmacological activity compared to the simpler butanamide derivative.

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide

Source : Catalog of Pyridine Compounds (2017)

Key Differences :

- Functionalization : A silyl-protected hydroxymethyl group at the pyridine 6-position.

- Amide Group : Pivalamide instead of butanamide.

Implications : - The silyl ether group enhances stability against oxidation but requires deprotection for further functionalization.

- The combined steric effects of pivalamide and silyl groups may drastically reduce solubility, limiting in vivo applications.

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide

Source : European Patent Bulletin (2025)

Key Differences :

- Core Structure : Butanamide linked to a chloropyridinyl-phenyl moiety and a sulfonamido-pyrimidine group.

- Molecular Weight : Significantly higher (>450 g/mol).

Implications : - The sulfonamido-pyrimidine moiety introduces hydrogen-bonding sites, enhancing binding to enzymes like CTPS1 (cited as a target for proliferative diseases).

- The extended aromatic system may improve π-π stacking interactions in biological systems but increase metabolic liability.

Comparative Data Table

Research Findings and Implications

- Reactivity : Chlorine in this compound offers balanced reactivity for substitutions, whereas bromine or bulky groups (e.g., pivaloyl) reduce reaction rates .

- Biological Activity : Complex derivatives (e.g., Compound 9d, CTPS1 inhibitor) show enhanced target engagement due to additional functional groups, though at the cost of synthetic complexity .

- Solubility and Stability : Bulky substituents (e.g., tert-butyl, silyl) improve metabolic stability but hinder aqueous solubility, necessitating formulation optimization for drug development .

Preparation Methods

Reaction Conditions and Solvent Systems

In a representative procedure, 2-chloro-3-aminopyridine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Butanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–12 hours, yielding crude product purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1). This method achieves yields of 78–84% with >95% purity.

Table 1: Optimization of Conventional Amidation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 84 | 95 |

| Base | Triethylamine | 78 | 93 |

| Temperature | 0°C → RT | 82 | 96 |

| Stoichiometry (Acyl Chloride) | 1.2 equiv | 85 | 97 |

Alternative Acylating Agents

While butanoyl chloride is standard, mixed anhydrides (e.g., with trifluoroacetic anhydride) and active esters (e.g., pentafluorophenyl butanoate) have been explored to enhance reactivity. For instance, pentafluorophenyl butanoate reacts with 2-chloro-3-aminopyridine in tetrahydrofuran (THF) at 50°C, achieving 88% yield but requiring longer reaction times (24 hours).

Palladium-Catalyzed Coupling Approaches

Palladium-mediated cross-coupling reactions offer modularity for introducing substituents to the pyridine ring before amidation. Although less common for simple amides, these methods are valuable for synthesizing advanced intermediates.

Suzuki-Miyaura Coupling Preceding Amidation

In a patent-described method, a brominated pyridine precursor undergoes Suzuki coupling with a boronic acid to install the chloropyridinyl group. For example, 3-bromo-2-aminopyridine reacts with 2-chlorophenylboronic acid in 1,4-dioxane/water (4:1) using PdCl₂(PPh₃)₂ (1 mol%) and K₂CO₃ at 100°C. The resulting 2-chloro-3-aminopyridine is then amidated as described in Section 1.1. This two-step process achieves an overall yield of 72% but introduces complexity in handling air-sensitive catalysts.

Buchwald-Hartwig Amination

Aryl halides can be directly aminated using palladium catalysts, though this approach is more relevant for introducing amine groups to pre-functionalized pyridines. For instance, 2-chloro-3-bromopyridine reacts with butanamide in the presence of Pd₂(dba)₃ and Xantphos, yielding this compound in 65% yield. While effective, this method suffers from high catalyst loading (5 mol%) and stringent anhydrous conditions.

Continuous Flow Synthesis for Industrial Scalability

Recent advancements emphasize continuous flow reactors to enhance reproducibility and safety in large-scale production.

Microreactor-Based Amidation

A prototype system combines 2-chloro-3-aminopyridine and butanoyl chloride in a T-shaped micromixer at 0°C, with triethylamine introduced via a separate feed. The reaction residence time is reduced to 15 minutes, achieving 89% yield and >99% conversion. Continuous extraction and in-line purification modules further streamline the process, making it suitable for kilogram-scale synthesis.

Table 2: Batch vs. Flow Synthesis Comparison

| Metric | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 12 hours | 15 minutes |

| Yield | 84% | 89% |

| Purity | 95% | 99% |

| Scalability | Limited to 100 g | >1 kg batches |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 2-chloro-3-aminopyridine and butanoic acid with N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent produces the target compound in 70% yield after 2 hours. While avoiding volatile solvents, this method requires post-milling purification to remove urea byproducts.

Aqueous-Phase Amidation

Using water as a solvent with surfactants (e.g., SDS) enables amidation at 80°C. Yields remain moderate (62%) due to hydrolysis side reactions, but the process aligns with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficacy Evaluation

| Method | Yield (%) | Cost (USD/g) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Conventional Amidation | 84 | 12 | Moderate | High |

| Suzuki Coupling | 72 | 45 | High | Moderate |

| Flow Synthesis | 89 | 18 | Low | Very High |

| Mechanochemical | 70 | 22 | Very Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.